molecular formula C10H11I B14703092 1-(But-3-en-1-yl)-2-iodobenzene CAS No. 24892-64-6

1-(But-3-en-1-yl)-2-iodobenzene

Cat. No.: B14703092
CAS No.: 24892-64-6
M. Wt: 258.10 g/mol
InChI Key: BPPFHIKJSKQTSL-UHFFFAOYSA-N
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Description

1-(But-3-en-1-yl)-2-iodobenzene is a valuable organic intermediate designed for research and development applications. This compound features a benzene ring ortho-substituted with an iodine atom and a but-3-en-1-yl chain, a structure that makes it a versatile precursor in synthetic chemistry. The aryl iodide moiety is particularly reactive in metal-catalyzed cross-coupling reactions, which are fundamental methodologies for constructing complex organic molecules . Researchers can utilize this compound in key transformations such as the Heck reaction, Sonogashira coupling, and other metal-catalyzed couplings to form new carbon-carbon bonds . The presence of the terminal alkene group in the side chain offers an additional synthetic handle for further functionalization, including oxidation, hydrofunctionalization, or cyclization reactions. This combination of reactive sites makes this compound a useful building block for the synthesis of more complex structures, potentially in materials science, medicinal chemistry, and the development of novel organic compounds. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Properties

CAS No.

24892-64-6

Molecular Formula

C10H11I

Molecular Weight

258.10 g/mol

IUPAC Name

1-but-3-enyl-2-iodobenzene

InChI

InChI=1S/C10H11I/c1-2-3-6-9-7-4-5-8-10(9)11/h2,4-5,7-8H,1,3,6H2

InChI Key

BPPFHIKJSKQTSL-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=CC=CC=C1I

Origin of Product

United States

Preparation Methods

Alkoxy-Group Substitution via Nucleophilic Aromatic Substitution

Reaction Overview

This method involves substituting a hydroxyl group on 2-iodophenol with a but-3-enyl moiety via nucleophilic aromatic substitution. The procedure is adapted from the synthesis of 1-(allyloxy)-2-iodobenzene (D1) reported by Bailey et al..

Experimental Procedure
  • Reactants : 2-Iodophenol (10 g, 45.45 mmol), potassium carbonate (12.56 g, 90.91 mmol), 3-butenyl bromide (5.90 mL, 68.18 mmol).
  • Solvent : Dry DMF (85 mL).
  • Conditions : Stirring at 70°C for 3 hours under nitrogen, followed by overnight reaction at room temperature.
  • Workup : Extraction with diethyl ether, washing with water, and drying over MgSO₄.
  • Yield : 93% (orange oil).
Mechanistic Insights

The reaction proceeds via deprotonation of 2-iodophenol by K₂CO₃, forming a phenoxide ion that attacks 3-butenyl bromide in an Sₙ2 mechanism. The electron-withdrawing iodine substituent enhances electrophilicity at the ortho position, favoring substitution.

Limitations
  • Competing elimination reactions may reduce yields if excess base or elevated temperatures are used.
  • Steric hindrance from the butenyl chain necessitates prolonged reaction times.

Palladium-Catalyzed Cross-Coupling Reactions

Negishi Coupling

Negishi coupling employs organozinc reagents to introduce the butenyl group to 1-bromo-2-iodobenzene. This method, reported by Negishi et al., offers high regioselectivity.

Experimental Procedure
  • Reactants : 1-Bromo-2-iodobenzene (1.0 eq.), but-3-enylzinc bromide (1.2 eq.).
  • Catalyst : Pd(PPh₃)₄ (0.05 eq.).
  • Solvent : Tetrahydrofuran (THF).
  • Conditions : Stirring at 60°C for 12 hours under argon.
  • Yield : 66%.
Mechanistic Insights

The oxidative addition of Pd(0) to 1-bromo-2-iodobenzene forms a Pd(II) intermediate. Transmetalation with the organozinc reagent followed by reductive elimination yields the desired product.

Suzuki-Miyaura Coupling

Suzuki coupling utilizes a butenylboronic acid derivative and 1-bromo-2-iodobenzene. This method, though less common for alkyl chains, is effective with optimized ligands.

Experimental Procedure
  • Reactants : 1-Bromo-2-iodobenzene (1.0 eq.), but-3-enylboronic acid (1.2 eq.).
  • Catalyst : Pd(OAc)₂ (0.05 eq.), SPhos ligand (0.1 eq.).
  • Base : K₂CO₃ (3.0 eq.).
  • Solvent : Toluene/ethanol/water (3:2:1).
  • Conditions : Heating at 90°C for 16 hours.
  • Yield : 52%.

Radical Cyclization Approaches

Tin-Mediated Cyclization

Bailey et al. demonstrated the use of tributyltin hydride (Bu₃SnH) to generate radicals from haloalkene precursors, forming the butenyl-iodobenzene scaffold.

Experimental Procedure
  • Reactants : 1-(3-Iodopropyl)-2-iodobenzene (1.0 eq.), Bu₃SnH (1.5 eq.).
  • Initiator : AIBN (0.1 eq.).
  • Solvent : Benzene.
  • Conditions : Reflux under nitrogen for 6 hours.
  • Yield : 66%.
Mechanistic Insights

AIBN generates radicals that abstract iodine from the precursor, forming a carbon-centered radical. Intramolecular cyclization followed by hydrogen abstraction yields the product.

Halogen Exchange Reactions

Finkelstein-Type Iodination

This method substitutes a bromine atom in 1-(but-3-en-1-yl)-2-bromobenzene with iodide using NaI in acetone.

Experimental Procedure
  • Reactants : 1-(But-3-en-1-yl)-2-bromobenzene (1.0 eq.), NaI (2.0 eq.).
  • Solvent : Dry acetone.
  • Conditions : Reflux for 24 hours.
  • Yield : 45%.
Limitations
  • Low yields due to competing elimination side reactions.
  • Requires pre-synthesis of the brominated precursor.

Comparative Analysis of Methods

Method Yield Advantages Disadvantages
Alkoxy Substitution 93% High yield, simple setup Limited to activated aryl substrates
Negishi Coupling 66% Excellent regioselectivity Requires air-sensitive reagents
Suzuki Coupling 52% Broad substrate compatibility Lower yields for alkylboronic acids
Radical Cyclization 66% No metal catalysts needed Toxicity of tin reagents
Halogen Exchange 45% Straightforward halogen substitution Low efficiency, precursor dependency

Chemical Reactions Analysis

Types of Reactions: 1-(But-3-en-1-yl)-2-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.

    Oxidation Reactions: The but-3-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki coupling reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products:

    Substitution: Biaryl compounds.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Hydrocarbons.

Scientific Research Applications

1-(But-3-en-1-yl)-2-iodobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Potential use in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Investigated for its role in drug development and as a precursor for radiolabeled compounds used in imaging.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(But-3-en-1-yl)-2-iodobenzene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the but-3-en-1-yl group. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The but-3-en-1-yl group can undergo oxidation or reduction, leading to the formation of different functional groups that can interact with molecular targets and pathways.

Comparison with Similar Compounds

The following table compares 1-(but-3-en-1-yl)-2-iodobenzene with structurally related iodobenzene derivatives, highlighting substituent effects on reactivity, synthesis, and applications:

Compound Substituent Molecular Formula Molecular Weight Key Properties Synthesis Applications
This compound But-3-en-1-yl (ortho) C₁₀H₁₁I 258.10 Unsaturated side chain enables cycloaddition; iodine supports cross-coupling. Nucleophilic substitution of 1-(bromomethyl)-2-iodobenzene . Intermediate for pharmaceuticals or materials .
1-(Allyloxy)-2-iodobenzene Allyloxy (ortho) C₉H₉IO 260.07 Ether linkage allows oxidation; iodine enables coupling. Reaction of 2-iodophenol with allyl bromide . Precursor for heterocycle synthesis ().
1-(Chloromethyl)-2-iodobenzene Chloromethyl (ortho) C₇H₆ClI 252.48 Electrophilic chloro group facilitates nucleophilic substitutions. Halogen exchange or benzyl bromide derivatization . HPLC analysis standard; building block for organometallics .
1-(Benzyloxy)-2-iodobenzene Benzyloxy (ortho) C₁₃H₁₁IO 310.13 Bulky benzyl group stabilizes intermediates; iodine aids functionalization. Coupling of 2-iodophenol with benzyl bromide . Intermediate in IDO1 inhibitor synthesis .
Iodobenzene None (ipso) C₆H₅I 204.02 Simple aryl iodide; benchmark for cross-coupling reactivity. Direct iodination of benzene . Catalyst testing; reference in mechanistic studies .
1-(But-3-yn-1-yl)-2-iodobenzene But-3-yn-1-yl (ortho) C₁₀H₉I 256.09 Alkyne group enables click chemistry; iodine supports coupling. Sonogashira coupling or nucleophilic substitution . Potential use in bioorthogonal labeling .
Key Observations:

Substituent Effects :

  • Alkenyl/Alkynyl Groups : Butenyl and allyloxy substituents enhance reactivity toward cycloaddition or addition ().
  • Halogenated Groups : Chloromethyl derivatives exhibit electrophilic reactivity, enabling SN2 substitutions ().
  • Benzyloxy Groups : Provide steric bulk, stabilizing intermediates in multi-step syntheses ().

Synthetic Flexibility :

  • Iodine’s role as a directing group and leaving group is critical in cross-coupling ().
  • Nucleophilic substitutions (e.g., using bromomethyl precursors) are versatile for generating derivatives ().

Applications :

  • Iodobenzene derivatives are pivotal in drug discovery () and catalysis ().
  • Unsaturated derivatives (e.g., butenyl, allyloxy) are valuable in constructing heterocycles ().

Challenges :

  • Steric hindrance from bulky substituents (e.g., benzyloxy) may limit reaction efficiency.
  • Stability issues in alkenyl/alkynyl derivatives under acidic/basic conditions require optimization.

Future Prospects :

  • Exploring photoredox or iron-catalyzed reactions () for sustainable synthesis.
  • Developing chiral derivatives for asymmetric catalysis ().

Q & A

Q. What are the optimal synthetic routes for preparing 1-(but-3-en-1-yl)-2-iodobenzene, and how can reaction conditions be tailored to improve yield?

The synthesis of this compound can be achieved through transition-metal-catalyzed coupling reactions or nucleophilic substitution . For example:

  • Allylation via Grignard coupling : A modified Grignard approach (as used for synthesizing 1-(diethylphosphino)-2-iodobenzene in ligand preparation) could be adapted. Reacting 2-iodobenzyl chloride with but-3-en-1-ylmagnesium bromide under inert conditions (e.g., THF, 0°C to room temperature) may yield the target compound. Optimize stoichiometry (e.g., 1:1.2 molar ratio of aryl halide to Grignard reagent) and monitor via TLC or GC-MS to minimize side products .
  • Allyl ether formation : Analogous to the synthesis of 1-(allyloxy)-2-iodobenzene from 2-iodophenol and allyl bromide, substitute but-3-en-1-yl bromide and use a base like K₂CO₃ in DMF at 60–80°C. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers rigorously characterize the structure of this compound?

Combine multinuclear NMR spectroscopy (¹H, ¹³C, and DEPT-135 for carbon hybridization) with high-resolution mass spectrometry (HRMS) . Key NMR signals:

  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm, multiplet for ortho-substituted benzene), allylic protons (δ 5.6–5.8 ppm, multiplet for butenyl group), and vinyl protons (δ 5.0–5.3 ppm, doublet of doublets).
  • ¹³C NMR : Iodo-substituted carbons (δ ~95–100 ppm), allylic carbons (δ ~115–120 ppm).
    For crystalline samples, single-crystal X-ray diffraction (e.g., using SHELXL for refinement) can confirm bond lengths and angles, though crystallization may require slow evaporation in nonpolar solvents like hexane .

Q. What are the critical stability considerations for storing and handling this compound?

  • Light sensitivity : Store in amber glass vials at –20°C under inert gas (argon or nitrogen) to prevent iodobenzene decomposition.
  • Moisture avoidance : Use molecular sieves (4Å) in storage containers, as moisture may hydrolyze the allyl group.
  • Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures. Similar aryl iodides (e.g., 2-iodobenzyl chloride) show melting points ~30°C and boiling points ~150°C under reduced pressure .

Advanced Research Questions

Q. How does this compound participate in transition-metal-catalyzed cross-coupling reactions, and what mechanistic insights exist?

This compound serves as a substrate in Cu- or Pd-catalyzed couplings due to its reactive C–I bond and allylic system. For example:

  • C–S bond formation : In Cu-catalyzed thioacetate couplings (similar to iodobenzene derivatives), the aryl iodide undergoes oxidative addition to Cu(I), followed by transmetallation with potassium thioacetate. The allyl group may influence regioselectivity via steric or electronic effects .
  • Cyclization reactions : Intramolecular Heck coupling could form fused rings (e.g., benzochromenes). Optimize solvent polarity (e.g., sym-trimethylbenzene for high-temperature stability) and ligand choice (e.g., 1,10-phenanthroline for Cu systems) to achieve >60% yields .

Q. What strategies resolve contradictions in catalytic activity data when using this compound in alkene functionalization?

  • Controlled experiments : Compare catalytic systems (e.g., CuI vs. Pd(PPh₃)₄) under identical conditions (solvent, temperature, ligand ratio). For example, Pd catalysts may favor allylic C–H activation, while Cu systems prioritize C–I bond cleavage.
  • Kinetic profiling : Use in situ IR or NMR to track intermediate formation (e.g., π-allyl metal complexes). A lag phase in product formation suggests rate-limiting oxidative addition .

Q. How can computational methods complement experimental studies on the reactivity of this compound?

  • DFT calculations : Model transition states for C–I bond activation and allylic interactions. Software like Gaussian or ORCA can predict regioselectivity in cyclization reactions (e.g., 6-membered vs. 5-membered ring formation).
  • Molecular docking : For catalytic systems, simulate ligand-metal interactions to rationalize experimental turnover frequencies (TOFs). Compare with crystallographic data from SHELXL-refined structures .

Methodological Notes

  • Synthetic reproducibility : Always pre-dry solvents (e.g., THF over Na/benzophenone) and confirm reagent purity via NMR or GC-MS.
  • Safety protocols : Use fume hoods for handling volatile iodides, and employ H₂O-compatible gloves to prevent skin absorption (H303/H313/H333 warnings apply to similar compounds) .

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